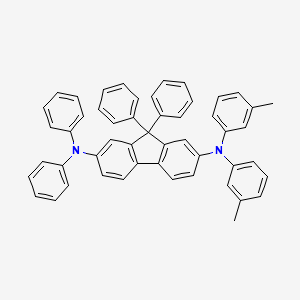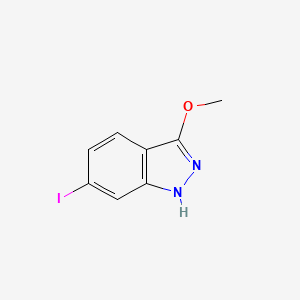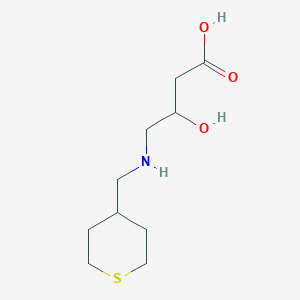
2-Bromo-4-methyl-5-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-5-phenylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methyl-5-phenylthiazole typically involves the bromination of 4-methyl-5-phenylthiazole. One common method includes the reaction of 4-methyl-5-phenylthiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-methyl-5-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of suitable catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-methyl-5-phenylthiazole derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-methyl-5-phenylthiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methyl-5-phenylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine atom and the thiazole ring play crucial roles in these interactions, often through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
2-Bromo-4-methylthiazole: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
4-Methyl-5-phenylthiazole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Amino-4-methyl-5-phenylthiazole:
Uniqueness: 2-Bromo-4-methyl-5-phenylthiazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C10H8BrNS |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
OPGKQKVVTVJLJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

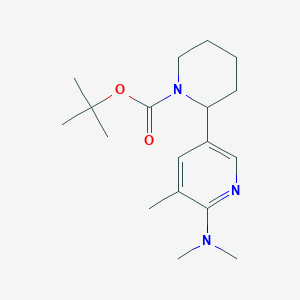
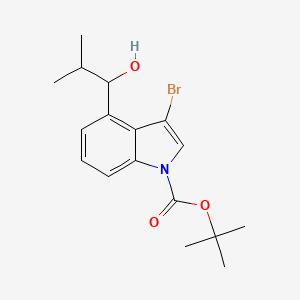
![Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)

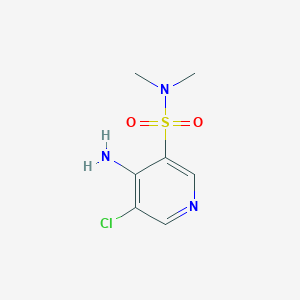

![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
